

An In-depth Technical Guide to 5-Fluoroisoquinoline-1-carbonitrile

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Compound of Interest		
Compound Name:	5-Fluoroisoquinoline-1-carbonitrile	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Fluoroisoquinoline-1-carbonitrile**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound in public literature, this guide also incorporates information from closely related fluorinated isoquinoline analogs to provide a broader context for its potential properties and applications.

Chemical Identity

While a specific CAS number for **5-Fluoroisoquinoline-1-carbonitrile** is not readily found in public databases, its chemical identity can be defined as follows:

Identifier	Value
IUPAC Name	5-Fluoroisoquinoline-1-carbonitrile
Molecular Formula	C10H5FN2
Molecular Weight	172.16 g/mol
Canonical SMILES	C1=CC=C2C(=C1F)C=NC(=C2)C#N

Note: The IUPAC name and SMILES string are derived from the chemical name. A CAS number has not been officially assigned or was not found in the searched databases.



Physicochemical Properties (Predicted)

Quantitative physicochemical data for **5-Fluoroisoquinoline-1-carbonitrile** is not experimentally determined in the available literature. The following table presents computationally predicted properties for the closely related analog, 8-Bromo-**5-fluoroisoquinoline-1-carbonitrile**, which can offer insights into the expected characteristics of the target compound.

Property	Predicted Value for 8- Bromo-5- fluoroisoquinoline-1- carbonitrile	Reference
LogP	~2.1-2.5	[1]

LogP is a measure of lipophilicity and can indicate the potential of a compound to penetrate biological membranes, such as the blood-brain barrier.

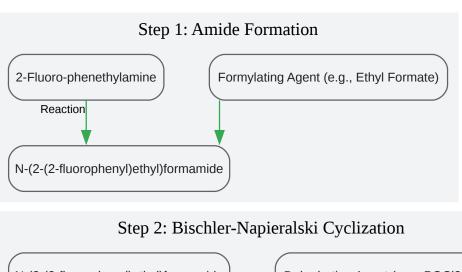
Synthesis and Experimental Protocols

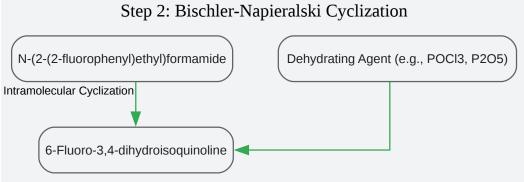
A specific synthetic protocol for **5-Fluoroisoquinoline-1-carbonitrile** is not detailed in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of isoquinoline and the introduction of a nitrile group. The synthesis of monofluoroisoquinolines, including the 5-fluoro isomer, was first reported in 1951 via the Schiemann reaction[1].

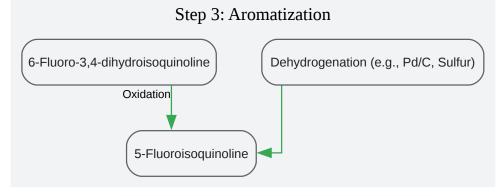
A general and widely used method for the synthesis of the isoquinoline core is the Bischler-Napieralski reaction, followed by dehydrogenation. The introduction of the cyano group at the 1-position can then be achieved through a Reissert reaction.

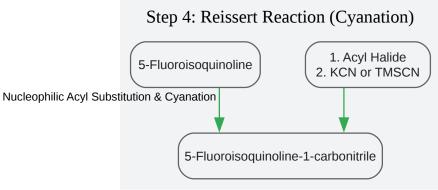
Conceptual Experimental Workflow for the Synthesis of **5-Fluoroisoquinoline-1-carbonitrile**:











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Conceptual synthetic workflow for **5-Fluoroisoquinoline-1-carbonitrile**.



Detailed Methodologies for Key Synthetic Steps (Generalized Protocols):

- Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline. The reaction temperature can range from room temperature to the boiling point of the solvent, which is often a non-polar aromatic solvent like toluene[2].
- Pictet-Spengler Reaction: An alternative to the Bischler-Napieralski reaction, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline[2][3]. This method is particularly useful for generating stereocenters at the C1 position[2][3].
- Reissert Reaction: To introduce a cyano group at the 1-position of the isoquinoline ring, the Reissert reaction is a classic and effective method. It involves the reaction of the isoquinoline with an acyl chloride and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) to form a Reissert compound, which can then be treated to yield the 1-cyanoisoguinoline.

Potential Biological Activity and Applications in Drug Development

While there is no specific biological data for **5-Fluoroisoquinoline-1-carbonitrile**, the broader class of fluorinated isoquinolines has shown significant promise in various therapeutic areas. The incorporation of fluorine into organic molecules can enhance metabolic stability, binding affinity, and bioavailability[4].

Antimicrobial Activity: Isoquinoline derivatives have been investigated as potential antimicrobial agents. Their mechanism of action is thought to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication[1]. This has been observed in studies on fluoroquinolone-resistant Escherichia coli, where isoquinoline derivatives acted as allosteric inhibitors of DNA gyrase[1].

The following table summarizes the antimicrobial activity of a related compound, 1-fluoroisoquinoline.



Compound	Bacterial Strain	Minimum Inhibitory Concentration (MIC)	Reference
1-Fluoroisoquinoline	Staphylococcus aureus	32 μg/mL	[1]
1-Fluoroisoquinoline	Escherichia coli	64 μg/mL	[1]

Anticancer and Antiviral Research: Fluorinated isoquinolines are also being explored for their potential in cancer therapy[1]. The isoquinoline scaffold is present in a number of biologically active natural products and synthetic compounds with demonstrated antitumor properties. Additionally, derivatives of isoquinoline have been investigated for their antiviral activities, with some studies suggesting they may target viral polymerase activity[1][2][3].

Inhibition of DNA Gyrase Signaling Pathway:



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Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Conclusion

5-Fluoroisoquinoline-1-carbonitrile represents a potentially valuable scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. While direct experimental data for this compound is scarce, the known biological activities of related fluorinated isoquinolines provide a strong rationale for its synthesis and further investigation. The synthetic strategies outlined in this guide, based on well-established chemical reactions, offer a practical approach for researchers to access this and similar compounds for biological screening and drug discovery programs. Future research should focus on the definitive synthesis, characterization, and comprehensive biological evaluation of **5-Fluoroisoquinoline-1-carbonitrile** to unlock its full therapeutic potential.



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